Picomolar Potency Against Human Cancer Cell Lines
In a direct comparative study using an ATP chemosensitivity assay, Adolezesin demonstrated picomolar potency (IC50 = 11.0 ± 5.4 pM) against a panel of 10 gynecologic cancer cell lines, which was 10^4 to 10^7 times more potent than standard chemotherapeutic agents tested under the same conditions [1].
| Evidence Dimension | Cytotoxic Potency (IC50) |
|---|---|
| Target Compound Data | 11.0 ± 5.4 pM |
| Comparator Or Baseline | Adriamycin: 0.17 ± 0.06 µM; Cisplatin: 17 ± 7 µM; 5-Fluorouracil: 183 ± 116 µM; 4OH-Cytoxan: 18 ± 3 µM |
| Quantified Difference | 10^4 to 10^7-fold more potent than comparators |
| Conditions | In vitro ATP chemosensitivity assay on 10 gynecologic cancer cell lines |
Why This Matters
This extreme potency at picomolar concentrations defines its utility for studying highly sensitive DNA damage response pathways and for applications requiring potent, low-concentration alkylating agents.
- [1] Nguyen HN, Sevin BU, Averette H, Perras J, Hightower R, Ramos R, Donato D, Penalver M. In vitro evaluation of a novel chemotherapeutic agent, adozelesin, in gynecologic-cancer cell lines. Cancer Chemother Pharmacol. 1992;30(1):37-42. doi: 10.1007/BF00686483. PMID: 1586979. View Source
